
4-chloro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-chloro-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide” is a complex organic molecule that contains several functional groups. It has an indole group, which is a common structure in many natural products and pharmaceuticals . It also contains a benzamide group, a nitro group, and a thioether linkage.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring system, the benzene ring with the nitro and chloro substituents, and the amide linkage. The thioether linkage connects the indole and benzamide parts of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing and could make the benzene ring more susceptible to electrophilic aromatic substitution . The amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar amide group and the nitro group could increase its solubility in polar solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .Aplicaciones Científicas De Investigación
Crystal Engineering and Molecular Interactions
Research in crystal engineering has explored the interactions between various molecules through hydrogen bonds and halogen bonds. Studies on molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in complexes have laid the groundwork for understanding the structural insulation and predictability of cross-pairing interactions involving less polarizable atoms such as bromine and chlorine. These insights are crucial for crystal design and highlight the intricate balance between molecular interactions in the formation of complex structures (Saha, Nangia, & Jaskólski, 2005).
Synthesis and Hypoxic Cell Cytotoxicity
The synthesis and evaluation of regioisomers of novel hypoxia-selective cytotoxins have been a significant area of research. These studies aim to understand the mechanisms behind the selective toxicity of these compounds towards hypoxic cells, potentially leading to advancements in cancer therapy. The exploration of the structure-activity relationships of these compounds under hypoxic conditions provides valuable insights into their therapeutic potential and the factors influencing their selectivity and efficacy (Palmer et al., 1996).
Kinetic Spectrophotometric Determination and Partition Coefficients
The development of kinetic methods for the determination of thiobenzamides and their derivatives has been explored to understand their chemical behaviors and interactions. These methods, based on the catalysis of the oxidation of azide by iodine, are crucial for analyzing thiobenzamides' presence and concentration in various samples, providing a foundation for further research and application in analytical chemistry (Polášek, Kohoutkova, & Waisser, 1988).
Reductive Chemistry and Bioreductive Drugs
The reductive chemistry of bioreductive drugs, particularly those showing selective toxicity for hypoxic cells, is another area of extensive research. Understanding the enzymatic reduction processes and the cytotoxicities of the reduction products is essential for developing more effective cancer treatments. These studies shed light on the potential of certain compounds as novel bioreductive drugs, providing insights into their mechanisms of action and paving the way for the development of new therapeutic agents (Palmer, van Zijl, Denny, & Wilson, 1995).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been shown to inhibit the activity of certain enzymes, leading to a decrease in the production of specific proteins .
Biochemical Pathways
For instance, some indole derivatives have been shown to inhibit the PI3-kinase pathway, which plays a crucial role in cell survival and growth .
Result of Action
For example, some indole derivatives have been shown to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit polymerization of tubulin .
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-11-17(13-4-2-3-5-15(13)21-11)26-9-8-20-18(23)12-6-7-14(19)16(10-12)22(24)25/h2-7,10,21H,8-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCZNAGYYXRKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclododecylamine](/img/structure/B2965071.png)
![2-Amino-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile;4-methylmorpholine](/img/structure/B2965073.png)


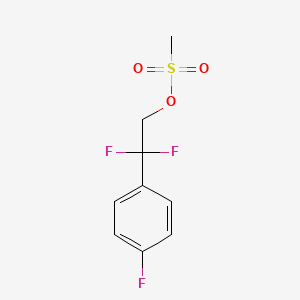

![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2965082.png)
![Ethyl 4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-3-oxobutanoate](/img/structure/B2965085.png)
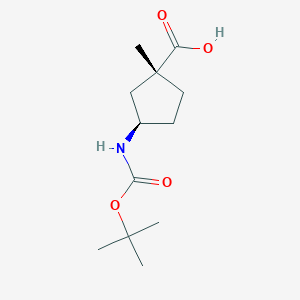

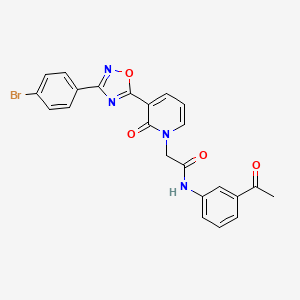
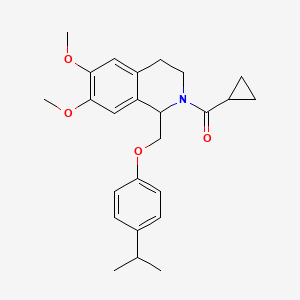
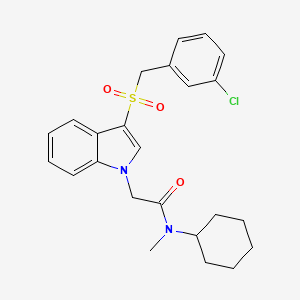
![N-(2-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2965094.png)